2-Chloro-1-(6-nitro-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
Description
2-Chloro-1-(6-nitro-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a synthetic small molecule featuring a tetrahydroquinoline core substituted with a nitro group at the 6-position and a chloroacetyl group at the 1-position. The nitro group confers strong electron-withdrawing properties, influencing reactivity and intermolecular interactions.
Properties
IUPAC Name |
2-chloro-1-(6-nitro-3,4-dihydro-2H-quinolin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3/c12-7-11(15)13-5-1-2-8-6-9(14(16)17)3-4-10(8)13/h3-4,6H,1-2,5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQFDNIBMSEAIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)[N+](=O)[O-])N(C1)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401196979 | |
| Record name | 2-Chloro-1-(3,4-dihydro-6-nitro-1(2H)-quinolinyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401196979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929973-94-4 | |
| Record name | 2-Chloro-1-(3,4-dihydro-6-nitro-1(2H)-quinolinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=929973-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1-(3,4-dihydro-6-nitro-1(2H)-quinolinyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401196979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(6-nitro-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one can be achieved through a multi-step process:
Nitration of Tetrahydroquinoline: The starting material, 1,2,3,4-tetrahydroquinoline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.
Chlorination: The nitrated tetrahydroquinoline is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to introduce the chloroacetyl group at the 1-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of safer and more environmentally friendly reagents is preferred in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(6-nitro-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Reduction: Catalysts like palladium on carbon or platinum oxide, and reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinoline derivatives.
Reduction: Formation of 2-chloro-1-(6-amino-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one.
Oxidation: Formation of quinoline-2-carboxylic acid derivatives.
Scientific Research Applications
Structure and Characteristics
The compound features a chloro group and a nitro-substituted tetrahydroquinoline moiety, which contribute to its potential biological activity. The presence of these functional groups allows for interactions with various biological targets.
Pharmacological Studies
Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant pharmacological properties, including:
- Antimicrobial Activity : Compounds similar to 2-Chloro-1-(6-nitro-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one have shown promise against various bacterial strains due to their ability to disrupt bacterial cell membranes or inhibit essential enzymes .
- Anticancer Properties : Some studies suggest that tetrahydroquinoline derivatives can induce apoptosis in cancer cells. The nitro group may enhance the compound's ability to interact with cellular targets involved in tumor growth and proliferation .
Neurological Research
The compound's structural similarity to known neuroactive agents positions it as a candidate for studies related to neurological disorders. Inhibitors of neuronal nitric oxide synthase (nNOS), for instance, have been explored for their potential in treating conditions such as Parkinson's disease and Alzheimer's disease. Compounds within this class may modulate nitric oxide levels, which are crucial for neuronal signaling .
Drug Development
The unique chemical structure of this compound makes it a valuable scaffold for drug design. Medicinal chemists are investigating modifications to enhance its bioactivity and selectivity towards specific biological targets. Structure-activity relationship (SAR) studies are essential for optimizing its therapeutic potential .
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal demonstrated that a series of tetrahydroquinoline derivatives exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the 6-position significantly influenced antimicrobial efficacy, suggesting that this compound could be further explored as an antimicrobial agent .
Case Study 2: Neuroprotective Effects
In another investigation focusing on neuroprotection, researchers synthesized several analogs of tetrahydroquinoline derivatives and tested their effects on neuronal cell lines exposed to oxidative stress. The findings revealed that certain compounds significantly reduced cell death and oxidative damage markers. This highlights the potential of this compound in developing treatments for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 2-Chloro-1-(6-nitro-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one involves its interaction with specific molecular targets:
- **Pathways
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins involved in cellular processes.
Biological Activity
2-Chloro-1-(6-nitro-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a compound of interest due to its potential biological activities. The compound belongs to the class of tetrahydroquinolines, which have been investigated for various pharmacological properties, including anti-inflammatory, antimicrobial, and neuroprotective effects. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to inhibit specific enzymes and receptors involved in disease processes. For instance, studies suggest that tetrahydroquinoline derivatives exhibit inhibitory effects on neuronal nitric oxide synthase (nNOS), which is crucial in neurodegenerative disorders .
1. Neuroprotective Effects
Research indicates that compounds similar to this compound can protect neuronal cells from oxidative stress and apoptosis. In a study involving various tetrahydroquinoline derivatives, it was found that certain analogs exhibited significant neuroprotective effects by reducing oxidative damage in neuronal cultures .
2. Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of pathogens. A study evaluating the antibacterial activity of tetrahydroquinoline derivatives showed that some compounds effectively inhibited the growth of Gram-positive and Gram-negative bacteria .
3. Anti-inflammatory Properties
Another important aspect of the biological activity of this compound is its anti-inflammatory potential. Tetrahydroquinoline derivatives have been reported to reduce inflammatory markers in vitro and in vivo models. This suggests their potential application in treating inflammatory diseases .
Case Study 1: Neuroprotective Activity
In a preclinical study examining the effects of various tetrahydroquinoline derivatives on neuronal cell lines exposed to oxidative stress, it was found that this compound significantly reduced cell death compared to untreated controls. The mechanism was linked to the inhibition of nNOS activity and subsequent reduction of nitric oxide levels in the cells.
Case Study 2: Antimicrobial Efficacy
A series of tests conducted on 6-nitro-tetrahydroquinoline derivatives revealed that certain compounds exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be within the low micromolar range for active compounds.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Research Findings and Trends
- Electron-Withdrawing vs. Electron-Donating Groups : Nitro and chloro substituents increase electrophilicity of the chloroacetyl group, enhancing covalent binding to proteins, while methoxy and methyl groups reduce reactivity but improve solubility and stability .
Q & A
Q. What are the key considerations for synthesizing 2-Chloro-1-(6-nitro-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one with high purity?
Methodological Answer:
- Reaction Optimization : Use a stepwise approach: (i) Nitration of tetrahydroquinoline at the 6-position using HNO₃/H₂SO₄ under controlled temperature (0–5°C) to avoid over-nitration. (ii) Chloroacetylation via nucleophilic substitution with chloroacetyl chloride in anhydrous DCM, using a base like triethylamine to neutralize HCl byproducts .
- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm by LC-MS for molecular ion verification .
Q. How can the crystal structure of this compound be determined experimentally?
Methodological Answer:
- Single-Crystal X-Ray Diffraction (SCXRD) : Grow crystals via slow evaporation of a saturated solution in dichloromethane/hexane. Use SHELX programs (e.g., SHELXT for structure solution, SHELXL for refinement) to analyze diffraction data. Validate hydrogen bonding patterns with OLEX2 or WinGX .
- Key Parameters : Report space group, unit cell dimensions, and R-factors. Compare bond lengths/angles with DFT-optimized structures to confirm accuracy .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : Use ¹H/¹³C NMR in deuterated DMSO to confirm substituent positions. For the nitro group, expect deshielding effects (~δ 8.5–9.0 ppm in ¹H NMR for aromatic protons).
- FT-IR : Identify carbonyl (C=O stretch ~1700 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) groups.
- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺. Fragmentation patterns should align with the chloroacetyl and nitro-substituted tetrahydroquinoline backbone .
Advanced Research Questions
Q. How can regioselectivity challenges during nitration of the tetrahydroquinoline core be addressed?
Methodological Answer:
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to predict electrophilic aromatic substitution (EAS) reactivity. The 6-position is favored due to electron-donating effects from the tetrahydroquinoline’s saturated ring.
- Experimental Validation : Compare with analogues (e.g., 6-methoxy or 6-methyl derivatives) to assess steric/electronic effects. Use LC-MS to track byproducts and adjust reaction conditions (e.g., stoichiometry, temperature) .
Q. How do intermolecular interactions influence the compound’s crystallographic packing?
Methodological Answer:
- Hydrogen Bonding Analysis : Use Mercury or PLATON to map C=O⋯H–C and nitro⋯π interactions. Graph-set notation (e.g., R₂²(8) motifs) can describe recurring patterns .
- Thermal Stability : Perform TGA/DSC to correlate melting points with packing efficiency. High thermal stability suggests strong van der Waals forces from nitro group stacking .
Q. What strategies resolve contradictions between computational and experimental data in structural studies?
Methodological Answer:
- Multi-Method Validation : Cross-reference SCXRD data with solid-state NMR (¹³C CP/MAS) to confirm bond lengths. For dynamic behavior (e.g., ring puckering), use molecular dynamics (MD) simulations (AMBER or GROMACS) to model conformational flexibility .
- Error Analysis : Quantify discrepancies in torsion angles (<5° acceptable) and refine force field parameters iteratively .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
